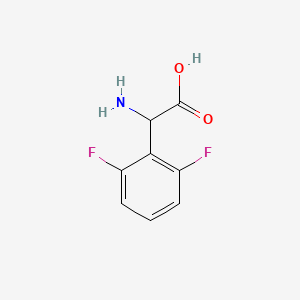

2-Amino-2-(2,6-difluorophenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFQFMHLBQOCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594420 | |

| Record name | Amino(2,6-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244187-05-1 | |

| Record name | Amino(2,6-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(2,6-difluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (S)-2-Amino-2-(2,6-difluorophenyl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(2,6-difluorophenyl)acetic acid is a valuable chiral building block in medicinal chemistry, recognized for the unique properties conferred by the difluorinated phenyl ring. This technical guide provides a comprehensive overview of a robust and scalable method for its asymmetric synthesis. The primary focus is on the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base, a method renowned for its high stereocontrol and practical applicability. An alternative enzymatic resolution pathway is also discussed. This document furnishes detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the successful synthesis of this important amino acid derivative.

Introduction

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Non-proteinogenic amino acids containing fluorinated moieties are therefore of great interest in drug discovery and development. (S)-2-Amino-2-(2,6-difluorophenyl)acetic acid, a member of this class, presents a unique structural motif for the design of novel therapeutics. The stereospecific synthesis of this compound is crucial for its application, as different enantiomers can exhibit distinct pharmacological profiles. This guide details a reliable method for the preparation of the (S)-enantiomer with high purity and enantiomeric excess.

Asymmetric Synthesis via Chiral Ni(II) Complex Alkylation

The core of the recommended synthetic strategy involves the asymmetric alkylation of a chiral nucleophilic glycine equivalent. Specifically, a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB), is employed. This method offers excellent control over the stereochemistry at the α-carbon.

Synthetic Pathway

The overall synthetic scheme is a three-step process:

-

Formation of the Chiral Ni(II) Complex: Reaction of the (S)-BPB ligand with glycine and nickel(II) nitrate to form the stable, planar chiral Ni(II) complex.

-

Diastereoselective Alkylation: Deprotonation of the glycine methylene group followed by alkylation with 2,6-difluorobenzyl bromide. The bulky chiral ligand directs the incoming electrophile to the opposite face, leading to high diastereoselectivity.

-

Hydrolysis and Product Isolation: Acidic hydrolysis of the alkylated complex to release the desired (S)-2-amino-2-(2,6-difluorophenyl)acetic acid and recover the chiral auxiliary.

Experimental Protocol

Materials:

-

Glycine

-

(S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB)

-

Nickel(II) nitrate hexahydrate

-

Sodium hydroxide

-

Methanol

-

N,N-Dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in mineral oil)

-

2,6-Difluorobenzyl bromide

-

Hydrochloric acid (6 M)

-

Diethyl ether

-

Dowex 50WX8 ion-exchange resin

Procedure:

Step 1: Preparation of the Chiral Ni(II) Complex of Glycine

-

To a stirred solution of (S)-BPB (1.0 eq) and glycine (1.1 eq) in methanol, add a solution of sodium hydroxide (2.0 eq) in water.

-

Heat the mixture to reflux for 30 minutes.

-

Add a solution of Ni(NO₃)₂·6H₂O (1.0 eq) in water to the hot solution.

-

Continue refluxing for 1 hour, during which time a red precipitate will form.

-

Cool the mixture to room temperature, and collect the precipitate by filtration.

-

Wash the solid with water and then diethyl ether.

-

Dry the red solid under vacuum to yield the chiral Ni(II) complex.

Step 2: Diastereoselective Alkylation

-

Suspend the chiral Ni(II) complex (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydride (1.2 eq) portion-wise over 15 minutes. The color of the suspension will change from red to deep violet.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2,6-difluorobenzyl bromide (1.2 eq) in DMF dropwise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated complex.

Step 3: Hydrolysis and Product Isolation

-

Dissolve the crude alkylated complex in 6 M hydrochloric acid.

-

Heat the mixture at 100 °C for 4 hours.

-

Cool the mixture to room temperature and wash with diethyl ether to remove the chiral auxiliary. The (S)-BPB can be recovered from the ether layer.

-

Concentrate the aqueous layer under reduced pressure.

-

Dissolve the residue in water and apply to a Dowex 50WX8 ion-exchange column (H⁺ form).

-

Wash the column with water to remove any remaining impurities.

-

Elute the desired amino acid with a 2 M aqueous ammonia solution.

-

Combine the ammonia fractions and concentrate under reduced pressure to give (S)-2-amino-2-(2,6-difluorophenyl)acetic acid as a solid.

Quantitative Data

The following table summarizes the expected yields and enantiomeric excess for the synthesis.

| Step | Product | Typical Yield (%) | Diastereomeric/Enantiomeric Excess (%) |

| 1. Complex Formation | Chiral Ni(II) Complex | > 95 | N/A |

| 2. Alkylation | Alkylated Ni(II) Complex | 85 - 95 | > 95 (de) |

| 3. Hydrolysis & Isolation | (S)-2-Amino-2-(2,6-difluorophenyl)acetic acid | 80 - 90 | > 98 (ee) |

Alternative Synthetic Route: Enzymatic Resolution

An alternative approach to obtain the enantiomerically pure (S)-amino acid is through the enzymatic resolution of a racemic mixture of 2-amino-2-(2,6-difluorophenyl)acetic acid or its derivative.

General Principle

This method involves the use of an enzyme, typically a lipase or an acylase, that selectively reacts with one enantiomer of the racemic substrate, allowing for the separation of the two enantiomers. For instance, a racemic N-acetylated amino acid can be treated with an aminoacylase, which will selectively hydrolyze the N-acetyl group from the (S)-enantiomer, leaving the (R)-enantiomer acetylated. The resulting free (S)-amino acid can then be separated from the N-acetyl-(R)-amino acid based on differences in their physical properties, such as solubility.

Key Considerations for Enzymatic Resolution

-

Substrate Preparation: Racemic this compound needs to be synthesized first, for example, via a Strecker synthesis, and then N-acetylated.

-

Enzyme Selection: The choice of enzyme is critical and may require screening of different commercially available acylases to find one with high activity and selectivity for the specific substrate.

-

Reaction Conditions: pH, temperature, and buffer composition must be optimized for the chosen enzyme to ensure optimal performance.

-

Separation: An efficient method for separating the free amino acid from the unreacted N-acetylated enantiomer is required.

Quantitative Data for Enzymatic Resolution

| Parameter | Typical Value |

| Conversion | ~50% |

| Enantiomeric Excess (ee) of (S)-amino acid | > 99% |

| Enantiomeric Excess (ee) of (R)-N-acetyl-amino acid | > 99% |

Conclusion

The asymmetric synthesis of (S)-2-amino-2-(2,6-difluorophenyl)acetic acid is most reliably achieved through the diastereoselective alkylation of a chiral Ni(II)-glycine complex. This method provides high yields and excellent enantioselectivity, and the chiral auxiliary can be recovered and reused, making it an efficient and cost-effective approach for large-scale synthesis. Enzymatic resolution offers a viable alternative, particularly when a racemic mixture of the amino acid is readily available. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and available expertise. This guide provides the necessary technical details to enable researchers to successfully synthesize this valuable fluorinated amino acid.

Enantioselective Synthesis of 2-Amino-2-(2,6-difluorophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enantioselective synthesis of 2-Amino-2-(2,6-difluorophenyl)acetic acid, a valuable chiral building block in medicinal chemistry. The guide details the prevalent synthetic strategies, including a foundational racemic synthesis via the Strecker reaction, and explores avenues for achieving enantioselectivity through enzymatic resolution. Detailed experimental protocols for key synthetic steps are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of the synthetic workflow are included to enhance understanding.

Introduction

This compound, also known as 2,6-difluorophenylglycine, is a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. The presence of the difluorophenyl moiety can impart unique conformational constraints and metabolic stability to peptide-based therapeutics and other bioactive molecules. The stereochemistry of the α-carbon is crucial for biological activity, making the development of efficient enantioselective syntheses a critical endeavor. This guide outlines the key methodologies for the preparation of this compound in its racemic and enantiomerically enriched forms.

Racemic Synthesis via Strecker Reaction

A common and straightforward approach to the synthesis of racemic this compound is the Strecker amino acid synthesis.[1][2] This multicomponent reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

A logical workflow for the racemic synthesis is depicted below.

Figure 1. Workflow for the racemic synthesis of this compound.

Synthesis of the Starting Material: 2,6-Difluorobenzaldehyde

The precursor, 2,6-difluorobenzaldehyde, can be synthesized from 1,3-difluorobenzene. A common laboratory-scale method involves ortho-lithiation followed by formylation.

Experimental Protocol: Synthesis of 2,6-Difluorobenzaldehyde [3]

-

Dissolve 1,3-difluorobenzene (0.22 mol) in 150 ml of tetrahydrofuran and cool the solution to -50°C.

-

Add n-butyl lithium (0.228 mol) over 20 minutes, maintaining the temperature at -50°C.

-

Stir the mixture for 1.5 hours at the same temperature.

-

Add N-methylformanilide (0.22 mol) in 50 ml of tetrahydrofuran over 20 minutes at -50°C.

-

Stir for an additional 1.5 hours at -50°C.

-

Pour the reaction mixture slowly into 1 liter of cold 1N sulfuric acid.

-

Extract the aqueous layer with three portions of ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to an oil.

-

Distill the oil under reduced pressure to yield 2,6-difluorobenzaldehyde.

| Reactant | Moles | Yield (%) | Boiling Point |

| 1,3-Difluorobenzene | 0.22 | 58 | 72-74°C / 12 mm Hg |

Table 1. Quantitative data for the synthesis of 2,6-difluorobenzaldehyde.[3]

Strecker Synthesis and Hydrolysis

The Strecker synthesis proceeds via the formation of an imine from 2,6-difluorobenzaldehyde and ammonia (from ammonium chloride), which is then attacked by a cyanide source (e.g., potassium cyanide) to form the α-aminonitrile.[4] Subsequent hydrolysis of the nitrile group yields the desired amino acid.

Experimental Protocol: Strecker Synthesis and Hydrolysis (General Procedure)

-

Formation of α-Aminonitrile:

-

To a solution of 2,6-difluorobenzaldehyde in a suitable solvent (e.g., aqueous methanol), add ammonium chloride followed by potassium cyanide.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product, 2-amino-2-(2,6-difluorophenyl)acetonitrile, with an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain the crude α-aminonitrile.

-

-

Hydrolysis of the α-Aminonitrile:

-

Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl) or a strong base (e.g., aqueous NaOH) and heat the mixture to reflux.

-

After the hydrolysis is complete, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

-

Filter, wash with cold water, and dry the solid to obtain racemic this compound.

-

Enantioselective Synthesis Strategies

Achieving an enantioselective synthesis of this compound is paramount for its application in pharmaceuticals. The primary strategies to obtain the enantiomerically pure compound are asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Strecker Reaction

The Strecker reaction can be rendered asymmetric by using a chiral auxiliary or a chiral catalyst.

-

Chiral Auxiliaries: A chiral amine can be used instead of ammonia to form a chiral imine intermediate. The addition of cyanide then proceeds diastereoselectively. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.

-

Chiral Catalysts: A chiral catalyst, often a metal complex or an organocatalyst, can be employed to control the facial selectivity of the cyanide addition to the achiral imine.

While specific examples for the asymmetric Strecker reaction of 2,6-difluorobenzaldehyde are not extensively detailed in readily available literature, the general principles are well-established for other aromatic aldehydes.[5]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases or proteases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted.

For this compound, a common approach involves the enzymatic hydrolysis of a racemic ester derivative.

References

- 1. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 4. Organocatalytic asymmetric Strecker reaction of di- and trifluoromethyl ketoimines. Remarkable fluorine effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nottingham.ac.uk [nottingham.ac.uk]

Chiral Resolution of 2-Amino-2-(2,6-difluorophenyl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 2-Amino-2-(2,6-difluorophenyl)acetic acid. Due to the critical role of enantiomeric purity in the pharmaceutical industry, efficient and scalable resolution techniques are paramount. This document details adaptable experimental protocols for diastereomeric salt formation and enzymatic resolution, based on established methods for structurally similar halogenated phenylglycine derivatives. Additionally, a synthetic route for the preparation of the racemic starting material is presented.

Synthesis of Racemic this compound

The synthesis of the racemic amino acid is a prerequisite for any chiral resolution process. A common and effective method for the synthesis of α-amino acids is the Strecker synthesis. The following protocol is adapted from the synthesis of similar phenylglycine derivatives and can be applied to produce racemic this compound.

Experimental Protocol: Strecker Synthesis

This protocol outlines a two-step process starting from 2,6-difluorobenzaldehyde.

Step 1: Formation of α-Aminonitrile

-

In a suitable reaction vessel, a solution of 2,6-difluorobenzaldehyde, ammonium chloride (NH₄Cl), and sodium cyanide (NaCN) is prepared in a mixture of methanol and water.

-

The reaction mixture is stirred at a controlled temperature, typically between 50-70°C, for several hours to facilitate the formation of the α-aminonitrile.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis of the α-Aminonitrile

-

Once the formation of the α-aminonitrile is complete, the reaction mixture is concentrated to remove the methanol.

-

A strong base, such as a concentrated solution of sodium hydroxide (NaOH), is added to the aqueous residue.

-

The mixture is then heated under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

After cooling, the reaction mixture is treated with activated carbon to remove impurities and then filtered.

-

The pH of the filtrate is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-7) using a strong acid like sulfuric acid (H₂SO₄) to precipitate the racemic this compound.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to yield the final product.

Chiral Resolution by Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and widely used method for the resolution of racemic acids and bases. This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Selection of Resolving Agent

The choice of the resolving agent is crucial for a successful resolution. For the resolution of acidic amino acids like this compound, chiral bases are typically employed. However, due to the amphoteric nature of amino acids, chiral acids can also be effective. Common resolving agents for phenylglycine derivatives include:

-

Chiral Acids: (+)-Tartaric acid, (-)-Mandelic acid, and (+)-Camphor-10-sulfonic acid.[1]

-

Chiral Bases: Brucine, Strychnine, and various chiral amines.

A preliminary screening of different resolving agents and solvents is highly recommended to identify the optimal conditions for crystallization and separation.

Experimental Protocol: Diastereomeric Salt Crystallization

The following is a general protocol that can be adapted for the resolution of racemic this compound using a chiral acid as the resolving agent. A protocol for the resolution of 2-chlorophenylglycine utilizes D-camphor sulfonic acid.[2]

-

Dissolution: Dissolve the racemic this compound and a sub-stoichiometric amount (typically 0.5-1.0 molar equivalents) of the chosen chiral resolving agent (e.g., (+)-camphor-10-sulfonic acid) in a suitable solvent (e.g., water, ethanol, methanol, or a mixture) at an elevated temperature to achieve complete dissolution.[1][2]

-

Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling should be controlled to promote the formation of well-defined crystals of the less soluble diastereomeric salt. If no crystals form, further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization.

-

Isolation: Collect the precipitated diastereomeric salt by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor which is enriched in the more soluble diastereomer.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the pH of the solution with a base (e.g., ammonium hydroxide) or an acid to break the salt and precipitate the free, enantiomerically enriched amino acid.

-

Final Isolation and Analysis: Collect the precipitated enantiomer by filtration, wash with cold water, and dry. The enantiomeric excess (ee%) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC). The mother liquor can be processed to recover the other enantiomer.

Data Presentation: Diastereomeric Salt Resolution Screening

A systematic approach to screening resolving agents and solvents is crucial for optimizing the resolution process. The following table provides a template for recording experimental data.

| Experiment ID | Resolving Agent | Molar Ratio (Racemate:Agent) | Solvent | Crystallization Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |

| Exp-01 | (+)-Tartaric Acid | 1 : 0.5 | Water | 4 | Data | Data |

| Exp-02 | (-)-Mandelic Acid | 1 : 0.5 | Ethanol | Room Temp -> 0 | Data | Data |

| Exp-03 | (+)-Camphor-10-sulfonic acid | 1 : 0.5 | Methanol/Water (9:1) | Room Temp | Data | Data |

| Exp-04 | Brucine | 1 : 1.0 | Acetone | 4 | Data | Data |

*Data to be filled based on experimental results.

Enzymatic Chiral Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical chemical methods. This technique utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. For the resolution of amino acids, hydrolases such as lipases and acylases are commonly employed.

General Principle

A common strategy involves the enzymatic hydrolysis of an N-acylated racemic amino acid. The enzyme, for instance, penicillin acylase, will selectively hydrolyze the N-acyl group of one enantiomer (e.g., the L-enantiomer), leaving the other enantiomer (D-enantiomer) in its N-acylated form. The resulting free amino acid and the N-acylated amino acid can then be separated based on their different physical and chemical properties (e.g., solubility at different pH values).

Experimental Protocol: Enzymatic Resolution

The following protocol is adapted from the enzymatic resolution of (R,S)-N-phenylacetyl-2-chlorophenyl glycine using immobilized penicillin acylase.[3]

Step 1: N-Acetylation of the Racemic Amino Acid

-

The racemic this compound is first N-acylated, for example, using phenylacetyl chloride in the presence of a base (e.g., NaOH) in an aqueous medium.[3]

-

The reaction mixture is stirred at room temperature, and upon completion, the pH is adjusted to precipitate the N-phenylacetyl-2-Amino-2-(2,6-difluorophenyl)acetic acid.

-

The product is collected by filtration and dried.

Step 2: Enzymatic Hydrolysis

-

The racemic N-phenylacetyl-2-Amino-2-(2,6-difluorophenyl)acetic acid is suspended in water, and the pH is adjusted to a value optimal for the enzyme's activity (typically pH 7-8).[3]

-

Immobilized penicillin acylase is added to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 12-24 hours), during which the enzyme selectively hydrolyzes one enantiomer.

-

The progress of the reaction can be monitored by measuring the amount of the free amino acid formed.

Step 3: Separation and Isolation

-

After the reaction, the immobilized enzyme is removed by filtration for reuse.

-

The filtrate is then acidified (e.g., to pH 1-2 with HCl) to precipitate the unreacted N-phenylacetylated enantiomer, which is collected by filtration.[3]

-

The pH of the remaining filtrate is then adjusted to the isoelectric point of the free amino acid to precipitate the resolved enantiomer.

-

Both the N-acylated enantiomer and the free amino acid enantiomer are collected, washed, and dried. The N-acyl group can be removed from the unreacted enantiomer by chemical hydrolysis to obtain the free amino acid.

Data Presentation: Enzymatic Resolution

| Parameter | Condition | Result |

| Substrate | N-Phenylacetyl-2-Amino-2-(2,6-difluorophenyl)acetic acid | - |

| Enzyme | Immobilized Penicillin Acylase | - |

| pH | 8.0 | - |

| Temperature | 30 °C | - |

| Reaction Time | 12 h | - |

| Yield of (S)-enantiomer | - | Data |

| ee% of (S)-enantiomer | - | Data |

| Yield of (R)-N-acetyl enantiomer | - | Data |

| ee% of (R)-N-acetyl enantiomer | - | Data |

*Data to be filled based on experimental results.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 3. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(2,6-difluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2,6-difluorophenyl)acetic acid is a fluorinated, non-proteinogenic α-amino acid belonging to the phenylglycine class of compounds. The presence of two fluorine atoms on the phenyl ring significantly influences its physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery. The fluorine substitutions can enhance metabolic stability, binding affinity to target proteins, and membrane permeability.[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies for this compound, and explores its potential biological significance.

Core Chemical Properties

A summary of the core chemical identifiers and calculated properties for this compound is presented below. It is important to note that while a CAS number is assigned to the parent compound, much of the available experimental data pertains to its hydrochloride salt or closely related analogs.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 244187-05-1 | [2] |

| Molecular Formula | C₈H₇F₂NO₂ | [3] |

| Molecular Weight | 187.14 g/mol | [3] |

| Monoisotopic Mass | 187.04448479 Da | [4] |

| Melting Point | Not available for the free acid. The related compound, 2,6-difluorophenylacetic acid, has a melting point of 100-102 °C. | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available. Generally, amino acids are soluble in water and polar organic solvents. | N/A |

| pKa | Data not available. The related compound 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid has a predicted pKa of 2.73±0.40.[5] | N/A |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the α-hydrogen, multiplets for the aromatic protons, and broad signals for the amine and carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the α-carbon, the carboxylic carbon, and distinct signals for the fluorinated and non-fluorinated aromatic carbons.

-

FTIR: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of α-amino acids is the Strecker synthesis. An adapted protocol for this compound is outlined below. This is a generalized procedure and may require optimization.

Workflow for the Synthesis of this compound

Caption: Generalized Strecker synthesis workflow.

Methodology:

-

Step 1: Formation of the α-aminonitrile. 2,6-difluorobenzaldehyde is reacted with potassium cyanide and ammonium chloride in an aqueous or alcoholic solution. The aldehyde first reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.

-

Step 2: Hydrolysis. The resulting α-aminonitrile is then subjected to hydrolysis, typically using a strong acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization. This converts the nitrile group into a carboxylic acid, yielding the final product, this compound.

-

Purification. The product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of amino acids.

Workflow for HPLC Analysis

Caption: A typical workflow for HPLC analysis.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is often employed.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the peptide bond and carboxylic acid chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both separation and mass identification, confirming the identity of the synthesized compound.

Methodology:

-

The HPLC conditions can be adapted for an LC-MS system.

-

The mass spectrometer can be operated in positive electrospray ionization (ESI+) mode to detect the protonated molecule [M+H]⁺.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, related fluorinated phenylglycine derivatives have shown potential as antimicrobial and anticancer agents.[6] The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cell penetration and target engagement.

A plausible mechanism of action for the anticancer effects of such amino acid derivatives could involve the induction of apoptosis. This can be triggered through various signaling pathways, including the intrinsic (mitochondrial) pathway.

Hypothesized Apoptotic Signaling Pathway

Caption: A simplified intrinsic apoptosis pathway.

This hypothetical pathway suggests that the compound could induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This, in turn, causes mitochondrial outer membrane permeabilization and the release of cytochrome c, which activates the caspase cascade, ultimately leading to programmed cell death. Further experimental validation is required to confirm this mechanism for this compound.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. While comprehensive experimental data for this specific molecule is not widely available, this guide provides a foundational understanding of its chemical properties, synthesis, and analytical methods based on its structure and data from related compounds. The potential for biological activity, particularly in oncology, warrants further investigation into its precise mechanisms of action and therapeutic applications. As research in this area progresses, a more complete characterization of this and similar fluorinated amino acids will undoubtedly emerge, paving the way for new advancements in drug discovery.

References

- 1. 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic Acid [benchchem.com]

- 2. 244187-05-1|this compound|BLD Pharm [bldpharm.com]

- 3. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-amino-2-(2,3-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]

An In-depth Technical Guide to the Physical Properties of 2-Amino-2-(2,6-difluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Amino-2-(2,6-difluorophenyl)acetic acid, a fluorinated non-proteinogenic amino acid of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound serves as a unique building block. This document collates available data from various sources and presents it in a structured format, alongside generalized experimental protocols for its characterization.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, a combination of data for its hydrochloride salt, isomeric forms, and computational predictions allows for a well-rounded profile. The following tables summarize the key physical and chemical identifiers for the free acid and its common salt form.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1213610-31-1 ((S)-enantiomer) | [1] |

| Molecular Formula | C₈H₇F₂NO₂ | [2] |

| Molecular Weight | 187.14 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C(=C1F)C(C(=O)O)N)F | N/A |

| InChI Key | BPPHUYSXALJONZ-UHFFFAOYSA-N | [2] |

Table 2: Computed Physicochemical Properties

Computational models provide valuable estimates for physicochemical properties, particularly where experimental data is sparse. The following data is derived from predictive algorithms for the 2,4-difluoro isomer, which is expected to have similar properties.

| Property | Predicted Value | Note |

| XLogP3 | -1.5 | A measure of lipophilicity.[4] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | [4] |

| pKa (acidic) | 1.62 ± 0.10 | Predicted for the carboxylic acid group.[5] |

Table 3: Available Physical Properties for Hydrochloride Salt

The hydrochloride salt is often used to improve the stability and solubility of amino acids. The data below pertains to this compound hydrochloride.

| Property | Value | CAS Number | Source |

| Molecular Formula | C₈H₈ClF₂NO₂ | 2411635-69-1 | [2] |

| Molecular Weight | 223.6 g/mol | 2411635-69-1 | [2][6] |

| Appearance | Solid / Powder | N/A | [7] |

| Melting Point | Not Available | N/A | [2] |

| Boiling Point | Not Available | N/A | [2] |

| Solubility | Not specified, but generally improved over free acid | N/A | N/A |

| Storage Temperature | 2-8°C, protect from light | N/A | [6] |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of this specific molecule are not publicly available. However, standard methodologies for amino acid characterization can be applied.

Protocol 1: Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

The pKa values of the carboxylic acid and amino groups are fundamental properties that dictate the charge state of the molecule at a given pH.

Objective: To determine the pKa values of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret (10 mL or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 50-100 mg of the amino acid and dissolve it in 50 mL of deionized water in a beaker. If solubility is low, a co-solvent like ethanol may be used, though this can affect pKa values.

-

Acidification: Add a stoichiometric excess of 0.1 M HCl to the solution to ensure both the carboxyl and amino groups are fully protonated. For instance, add 1.5-2.0 equivalents of HCl relative to the amino acid.

-

Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and position the buret filled with 0.1 M NaOH above the beaker.

-

Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Data Collection: Continue the titration past the second equivalence point, until the pH remains relatively constant at a high value (e.g., pH 11-12).

-

Data Analysis:

-

Plot pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve.

-

The curve will show two inflection points. The midpoint of the first steep rise corresponds to the pKa of the carboxylic acid group (pKa₁).

-

The midpoint of the second steep rise corresponds to the pKa of the ammonium group (pKa₂).

-

The isoelectric point (pI) can be calculated as pI = (pKa₁ + pKa₂)/2.

-

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel amino acid like this compound.

Caption: Workflow for the physicochemical characterization of a novel amino acid.

This guide serves as a foundational resource for professionals working with this compound. While a complete experimental dataset is yet to be established in public literature, the provided information offers valuable insights for handling, formulation, and further research into this compound.

References

- 1. CAS#:1213610-31-1 | (S)-2-Amino-2-(2,6-difluorophenyl)aceticacid | Chemsrc [chemsrc.com]

- 2. americanelements.com [americanelements.com]

- 3. 2-amino-2-(2,3-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound hydrochloride [glpbio.cn]

- 7. medchemexpress.com [medchemexpress.com]

Navigating the Spectral Landscape: A Technical Guide to the NMR Analysis of 2-Amino-2-(2,6-difluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data and interpretation for the non-proteinogenic amino acid, 2-Amino-2-(2,6-difluorophenyl)acetic acid. This compound is of significant interest in medicinal chemistry and drug development due to its unique structural features, which can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules.

Core Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and analysis of structurally similar compounds. The actual experimental values may vary depending on the solvent, concentration, and pH.

Table 1: Predicted ¹H NMR Data (in D₂O)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Hα | 4.5 - 4.8 | Singlet (or broad singlet) | - |

| H3', H5' | 7.1 - 7.3 | Triplet | ~ 8 |

| H4' | 7.5 - 7.7 | Triplet of triplets | ~ 8, ~ 6 |

| NH₂ | 4.7 - 5.0 (variable) | Broad Singlet | - |

| COOH | 11.0 - 13.0 (variable) | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data (in D₂O)

| Carbon | Predicted Chemical Shift (ppm) |

| Cα | 55 - 60 |

| C=O | 170 - 175 |

| C1' | 110 - 115 (t, JCF ≈ 20-30 Hz) |

| C2', C6' | 160 - 165 (dd, JCF ≈ 240-250 Hz, JCCF ≈ 10-15 Hz) |

| C3', C5' | 112 - 117 (d, JCCF ≈ 5-10 Hz) |

| C4' | 130 - 135 (t, JCCCF ≈ 10-15 Hz) |

Interpretation of NMR Data

The predicted NMR data reveals key structural features of this compound:

-

¹H NMR:

-

The α-proton (Hα) is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing effects of the amino, carboxylic acid, and difluorophenyl groups.

-

The aromatic protons of the 2,6-difluorophenyl ring will exhibit a characteristic splitting pattern. The protons at the 3' and 5' positions (H3', H5') are expected to appear as a triplet due to coupling with the adjacent fluorine and proton. The proton at the 4' position (H4') will likely be a triplet of triplets, coupling to the two adjacent protons and the two meta-fluorine atoms.

-

The chemical shifts of the amino (NH₂) and carboxylic acid (COOH) protons are highly variable and depend on the solvent, concentration, and pH. In D₂O, these protons will exchange with deuterium, leading to a decrease or disappearance of their signals.

-

-

¹³C NMR:

-

The carbonyl carbon (C=O) is the most deshielded carbon, appearing at the downfield end of the spectrum.

-

The α-carbon (Cα) is shielded relative to the carbonyl carbon and its chemical shift is characteristic of α-amino acids.

-

The carbons of the 2,6-difluorophenyl ring show distinct chemical shifts and coupling with the fluorine atoms. The carbons directly bonded to fluorine (C2', C6') will appear as doublets of doublets with large one-bond C-F coupling constants. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings, providing valuable structural information.

-

Experimental Protocols

Acquiring high-quality NMR data for this compound requires careful sample preparation and instrument setup.

1. Sample Preparation:

-

Solvent: Deuterated water (D₂O) is a common solvent for amino acids. For solubility reasons, a small amount of acid (DCl) or base (NaOD) may be added. Other suitable solvents include DMSO-d₆ and Methanol-d₄.

-

Concentration: A concentration of 5-20 mg/mL is typically sufficient for ¹H NMR. For ¹³C NMR, which is less sensitive, a higher concentration or longer acquisition time may be necessary.

-

Internal Standard: A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added for accurate chemical shift referencing.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex splitting patterns in the aromatic region.

-

¹H NMR:

-

Pulse Sequence: A standard one-pulse sequence is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for NMR analysis.

Unveiling the Atomic Blueprint: A Technical Guide to the Crystal Structure Determination of 2-Amino-2-(2,6-difluorophenyl)acetic Acid

Disclaimer: As of December 2025, the specific crystal structure of 2-Amino-2-(2,6-difluorophenyl)acetic acid has not been deposited in publicly accessible crystallographic databases (such as the Cambridge Structural Database) or detailed in peer-reviewed literature. Consequently, this guide provides a comprehensive, generalized framework for the determination of its crystal structure, reflecting the established methodologies for novel small organic molecules. This document serves as an in-depth whitepaper on the process of single-crystal X-ray crystallography, tailored for researchers, scientists, and drug development professionals.

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient is fundamental to understanding its physicochemical properties, stability, and biological activity. For a molecule like this compound, a non-proteinogenic amino acid derivative, knowledge of its crystal structure is invaluable for structure-activity relationship (SAR) studies, rational drug design, and formulation development. This guide outlines the critical experimental and computational steps required to elucidate its atomic architecture.

General Experimental and Computational Workflow

The determination of a molecular crystal structure is a systematic process that begins with obtaining high-quality single crystals and culminates in the refinement of a detailed atomic model.[1][2] The entire workflow can be visualized as a sequential process, from sample preparation to final structure validation.

Detailed Experimental Protocols

Synthesis, Purification, and Crystallization

The foundational step is the acquisition of a high-purity sample of this compound, which is then used for crystallization experiments.

-

Synthesis and Purification: The compound must be synthesized and purified to the highest possible degree (>98%) to avoid the inclusion of impurities in the crystal lattice, which can inhibit crystal growth or lead to disorder. Standard techniques like recrystallization or chromatography are employed.

-

Single Crystal Growth: Obtaining a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality is often the most challenging step.[2] Several methods are employed, and success often requires screening various solvents and conditions.[3][4]

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[4]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4][5]

-

Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. The decrease in solubility upon cooling promotes the growth of crystals.[6]

-

X-ray Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.[7]

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryo-loop.[8] For data collection, the crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and protect against radiation damage.[9]

-

Diffraction Experiment: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] A finely focused, monochromatic X-ray beam (e.g., from a copper or molybdenum source) is directed at the crystal.[11] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of diffraction spots (reflections) that are recorded by a detector.[2][12] A complete dataset is collected by systematically rotating the crystal through a range of orientations.[9]

Data Processing and Structure Solution

The raw diffraction images are processed computationally to extract the necessary information for structure determination.[13]

-

Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of individual reflections. This involves indexing the diffraction spots and integrating their intensities. The data is then scaled and merged to produce a final reflection file.[13]

-

Space Group Determination: Based on the symmetry and systematic absences in the diffraction pattern, the space group of the crystal is determined.[14]

-

Structure Solution (The Phase Problem): The measured intensities provide the amplitudes of the structure factors, but the phase information is lost during the experiment.[1] This is known as the "phase problem." For small molecules like the target compound, this problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to derive initial phase estimates.[1] This allows for the calculation of an initial electron density map.

Structure Refinement and Validation

The initial atomic model derived from the electron density map is improved through an iterative process called refinement.[15][16]

-

Model Refinement: Using a least-squares minimization process, the atomic coordinates, and their displacement parameters (describing thermal motion) are adjusted to improve the agreement between the observed structure factor amplitudes and those calculated from the model.[16][17] Difference electron density maps are used to locate missing atoms (including hydrogen atoms) or identify misplaced ones.[17] The refinement continues until the model converges, meaning further adjustments do not significantly improve the fit to the experimental data.[15]

-

Validation: The final structural model is rigorously validated using a variety of metrics to ensure its chemical and crystallographic soundness. The final result is typically presented as a Crystallographic Information File (CIF).[15]

Data Presentation

While specific data for this compound is unavailable, a typical crystallographic study would present the quantitative data in standardized tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement Details (Example)

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₇F₂NO₂ |

| Formula weight | 187.14 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = x.xxxx(x) Å |

| b = y.yyyy(y) Å | |

| c = z.zzzz(z) Å | |

| α = 90° | |

| β = xx.xxxx(x)° | |

| γ = 90° | |

| Volume | xxxx.x(x) ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | x.xxx Mg/m³ |

| Absorption coefficient | x.xxx mm⁻¹ |

| F(000) | xxx |

| Crystal size | x.xx x y.yy x z.zz mm³ |

| Theta range for data collection | x.xx to xx.xx° |

| Reflections collected | xxxxx |

| Independent reflections | xxxx [R(int) = x.xxxx] |

| Goodness-of-fit on F² | x.xxx |

| Final R indices [I>2sigma(I)] | R1 = x.xxxx, wR2 = x.xxxx |

| R indices (all data) | R1 = x.xxxx, wR2 = x.xxxx |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Example)

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| F1-C2 | 1.35(1) | C3-C2-C1 | 118.5(1) |

| F2-C6 | 1.36(1) | N1-C7-C1 | 110.2(1) |

| N1-C7 | 1.48(1) | O1-C8-O2 | 125.4(1) |

| C7-C8 | 1.53(1) | O1-C8-C7 | 117.3(1) |

| C8-O1 | 1.26(1) | O2-C8-C7 | 117.3(1) |

Signaling Pathways and Biological Activity

A literature search did not yield specific information on signaling pathways directly modulated by this compound. As a synthetic amino acid analog, its potential biological activities would likely be explored in areas such as enzyme inhibition or as a building block for more complex pharmacologically active molecules. Without established biological targets or pathways, a corresponding diagram cannot be generated at this time.

References

- 1. fiveable.me [fiveable.me]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. sciencevivid.com [sciencevivid.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. portlandpress.com [portlandpress.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. dictionary.iucr.org [dictionary.iucr.org]

- 17. ou.edu [ou.edu]

An In-depth Technical Guide to the Solubility of 2-Amino-2-(2,6-difluorophenyl)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility

The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. For a potential drug candidate like 2-Amino-2-(2,6-difluorophenyl)acetic acid, understanding its solubility in organic solvents is paramount for several reasons:

-

Synthesis and Purification: Organic solvents are integral to the synthesis, isolation, and purification of pharmaceutical compounds. Knowledge of solubility aids in the selection of appropriate solvents for crystallization, extraction, and chromatographic separation, thereby optimizing yield and purity.

-

Formulation Development: The design of dosage forms, such as tablets, capsules, and injectables, heavily relies on the solubility of the API. Poor solubility can lead to challenges in achieving the desired drug concentration and may necessitate the use of specialized formulation strategies.

-

Bioavailability: The rate and extent to which an API is absorbed into the systemic circulation are influenced by its solubility. Compounds with low aqueous and lipid solubility often exhibit poor bioavailability.

-

Analytical Method Development: The development of analytical methods for quantification and characterization, such as High-Performance Liquid Chromatography (HPLC), requires the selection of suitable solvents in which the analyte is sufficiently soluble.

General Principles of Amino Acid Solubility in Organic Solvents

Amino acids, including this compound, are zwitterionic molecules, meaning they possess both a positive charge (on the amino group) and a negative charge (on the carboxyl group) at their isoelectric point. This dual-charge nature significantly influences their solubility.

-

Polarity: As a general rule, amino acids exhibit higher solubility in polar solvents, such as water, due to favorable dipole-dipole interactions and hydrogen bonding. Their solubility in non-polar organic solvents is typically limited. The solubility in a series of alcohols, for instance, would be expected to decrease as the carbon chain length of the alcohol increases (e.g., methanol > ethanol > propanol).

-

Zwitterionic vs. Neutral Form: In solution, an equilibrium exists between the zwitterionic form and the neutral (un-ionized) form of the amino acid. The position of this equilibrium is influenced by the solvent's polarity and its ability to stabilize the charged species. In less polar organic solvents, the less soluble zwitterionic form may predominate, leading to lower overall solubility.

-

Effect of pH: The pH of the solution plays a critical role in the solubility of amino acids. At pH values below the isoelectric point, the amino group is protonated (positive charge), and at pH values above the isoelectric point, the carboxyl group is deprotonated (negative charge). These charged forms generally exhibit higher solubility in polar solvents than the zwitterionic form. For organic solvents, the addition of an acid or base can convert the amino acid into its corresponding salt, which may have a different solubility profile.

-

Temperature: The solubility of most solids in liquids increases with temperature. This relationship is described by the van't Hoff equation and is an important consideration in processes like crystallization.

The presence of the two fluorine atoms on the phenyl ring of this compound introduces a significant degree of hydrophobicity, which would be expected to influence its solubility profile in organic solvents compared to its non-fluorinated counterpart, phenylglycine.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Isopropanol | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not available | |

| Toluene | 25 | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To address the lack of available data, this section provides detailed methodologies for the experimental determination of the solubility of this compound.

The determination of solubility typically follows a systematic workflow, as illustrated in the diagram below.

Caption: General workflow for the experimental determination of solubility.

The gravimetric method is a straightforward and widely used technique for determining solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved amino acid.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of supernatant taken (mL)) * 100

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

-

Preparation and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.

-

Phase Separation: Filter the suspension through a syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free solution.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.

-

Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that can separate and quantify this compound.

-

Preparation, Equilibration, and Phase Separation: Follow steps 1-3 as described in the UV-Vis spectrophotometry method.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the saturated supernatant to a concentration within the calibration range and inject it into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and the peak area of the sample. Calculate the solubility in the original saturated solution, accounting for the dilution.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the fundamental principles and detailed experimental protocols necessary for its determination. A thorough understanding and experimental characterization of the solubility of this compound are crucial for its successful application in research, drug development, and formulation science. The methodologies outlined herein offer a robust framework for generating the critical data required to advance the development of new therapeutics based on this promising chemical entity.

The Fluorine Advantage: A Technical Guide to Fluorinated Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds represents a transformative approach in modern drug discovery. This in-depth technical guide explores the multifaceted roles of fluorinated amino acids (FAAs), from enhancing metabolic stability and target affinity to enabling novel imaging modalities. By leveraging the unique physicochemical properties of fluorine, researchers can overcome critical hurdles in drug development, leading to more potent, selective, and durable therapeutic agents.

The Physicochemical Impact of Fluorination

The introduction of fluorine, the most electronegative element, into an amino acid can profoundly alter its electronic properties, conformation, and lipophilicity. These changes, though subtle at the atomic level, can have a dramatic impact on the macroscopic properties of a drug candidate.

Key Physicochemical Alterations:

-

Increased Lipophilicity: Fluorination often enhances the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and increase its volume of distribution. This is a critical factor for oral bioavailability and brain penetration.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By strategically placing fluorine atoms at metabolically labile positions, the half-life of a drug can be significantly extended.[2][3]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can alter the ionization state of a molecule at physiological pH, thereby influencing its solubility, permeability, and binding to its biological target.[4]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the amino acid side chain and the peptide backbone. This can be exploited to pre-organize a ligand into its bioactive conformation, leading to enhanced binding affinity and selectivity.

Quantitative Insights: Fluorinated vs. Non-Fluorinated Analogs

The true measure of the "fluorine advantage" lies in the direct comparison of fluorinated compounds with their non-fluorinated counterparts. The following tables summarize key quantitative data from various studies, highlighting the significant improvements that can be achieved through strategic fluorination.

Table 1: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Compounds

| Target Enzyme | Inhibitor Class | Fluorinated Analog | IC50/Ki | Non-Fluorinated Analog | IC50/Ki | Fold Improvement |

| Cathepsin K | Nitrile | Odalasun (fluorinated leucine) | 1.3 nM | Parent (leucine) | 25 nM | 19.2 |

| Thrombin | - | Compound with 4-fluorophenylalanine | 0.6 nM | Compound with phenylalanine | 2.3 nM | 3.8 |

| γ-Secretase | - | Compound with trifluoromethyl-substituted amino acid | 1.8 nM | Compound with non-fluorinated amino acid | 15 nM | 8.3 |

Table 2: Comparative Pharmacokinetic Properties of Fluorinated vs. Non-Fluorinated Drugs

| Drug | Fluorinated Modification | Half-life (t½) | Oral Bioavailability (%) | Non-Fluorinated Analog | Half-life (t½) | Oral Bioavailability (%) |

| Atorvastatin | 4-Fluorophenyl group | ~14 h | ~14% | - | - | - |

| Sitagliptin | Trifluorophenyl group | ~12.4 h | ~87% | - | - | - |

| Ibrutinib | Fluorophenoxy group | ~4-6 h | ~5% | - | - | - |

Experimental Protocols

The successful application of fluorinated amino acids in drug discovery relies on robust and reproducible experimental methods. This section provides detailed protocols for the synthesis of a key fluorinated amino acid and for a critical in vitro assay.

Synthesis of (2S, 4R)-4-Fluoroproline

This protocol describes a common method for the synthesis of (2S, 4R)-4-Fluoroproline from the readily available (2S, 4S)-4-Hydroxyproline.

Materials:

-

(2S, 4S)-N-Boc-4-hydroxyproline methyl ester

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

Dissolve (2S, 4S)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-(2S, 4R)-4-fluoroproline methyl ester.

-

Purify the crude product by flash column chromatography on silica gel.

-

To deprotect the amino acid, dissolve the purified product in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration and dry under vacuum to yield (2S, 4R)-4-fluoroproline as a white solid.

In Vitro Protease Inhibition Assay using a Fluorogenic Substrate

This protocol outlines a general method for determining the inhibitory potency (IC50) of a compound against a specific protease using a fluorogenic substrate.

Materials:

-

Protease of interest

-

Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (specific to the protease)

-

Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In the wells of the 96-well microplate, add the assay buffer and the serially diluted inhibitor. Include a control well with buffer and solvent (e.g., DMSO) but no inhibitor.

-

Add the protease to each well (except for a no-enzyme control) and incubate for a pre-determined time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence versus time plots.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Workflows

Graphviz diagrams provide a clear and concise way to visualize complex biological pathways and experimental workflows, illustrating the logical relationships between different components.

GPCR Signaling Cascade

G protein-coupled receptors (GPCRs) are a major class of drug targets. Fluorinated ligands can be used to probe the intricacies of GPCR signaling pathways. The following diagram illustrates a generic GPCR signaling cascade that can be modulated by such ligands.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using 2-Amino-2-(2,6-difluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery. These modifications can significantly enhance peptide properties, including metabolic stability, conformational rigidity, and binding affinity to biological targets. 2-Amino-2-(2,6-difluorophenyl)acetic acid, a sterically hindered non-proteinogenic amino acid, presents both a unique opportunity and a synthetic challenge. The difluorophenyl moiety can introduce favorable interactions with target proteins and improve pharmacokinetic profiles. However, its steric bulk necessitates optimized coupling protocols to ensure efficient peptide bond formation during solid-phase peptide synthesis (SPPS).

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide chains using Fmoc-based SPPS. The protocols emphasize the use of high-reactivity coupling reagents and optimized reaction conditions to overcome the steric hindrance posed by the difluorophenyl group.

Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

The selection of an appropriate coupling reagent is critical when incorporating sterically hindered amino acids like this compound. High-reactivity reagents are essential to drive the coupling reaction to completion and maximize peptide yield and purity. The following table summarizes the general performance of commonly used coupling reagents for such challenging couplings.

| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Considerations |

| HATU | Aminium/Uronium Salt | Very High | HOAt (pre-incorporated) | Highly effective for hindered couplings; may cause side reactions with sensitive residues if pre-activation is prolonged. |

| HCTU | Aminium/Uronium Salt | Very High | 6-Cl-HOBt (pre-incorporated) | Cost-effective alternative to HATU with comparable reactivity; excellent for rapid and efficient couplings.[1] |

| COMU | Aminium/Uronium Salt | Very High | Oxyma Pure (pre-incorporated) | High solubility and reactivity; byproducts are easily washed away. |

| PyBOP | Phosphonium Salt | High | HOBt | Less reactive than aminium/uronium salts but a good option for avoiding side reactions associated with them. |

| DIC/Oxyma | Carbodiimide | Moderate | Oxyma | Cost-effective but generally requires longer reaction times for hindered amino acids. |

Note: For the incorporation of this compound, starting with a high-reactivity aminium/uronium salt-based reagent such as HATU, HCTU, or COMU is strongly recommended to achieve optimal coupling efficiency.

Experimental Protocols